molecular formula C18H21N3O4 B2672061 Oxan-4-yl 3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxylate CAS No. 2097883-46-8

Oxan-4-yl 3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxylate

Cat. No.: B2672061
CAS No.: 2097883-46-8
M. Wt: 343.383
InChI Key: YNLBSNUGCPEDKQ-UHFFFAOYSA-N
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Description

Oxan-4-yl 3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxylate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound features a unique structure combining oxan, quinoxaline, and pyrrolidine moieties, making it a subject of interest for chemists and biochemists alike.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxan-4-yl 3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxylate typically involves the construction of the pyrrolidine ring followed by the attachment of the quinoxaline and oxan groups. The synthetic strategies can be categorized into two main approaches:

    Ring Construction from Cyclic or Acyclic Precursors: This involves the formation of the pyrrolidine ring from simpler precursors under specific reaction conditions.

    Functionalization of Preformed Pyrrolidine Rings: This method involves the modification of preformed pyrrolidine rings to introduce the quinoxaline and oxan groups.

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity while minimizing costs and environmental impact. Techniques such as green chemistry approaches and cost-effective methods are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

Oxan-4-yl 3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the quinoxaline moiety.

    Substitution: Substitution reactions are common, particularly involving the pyrrolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can introduce various functional groups onto the pyrrolidine ring .

Scientific Research Applications

Oxan-4-yl 3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic uses, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Oxan-4-yl 3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoxaline derivatives and pyrrolidine-based molecules, such as:

  • Quinoxaline N-oxides
  • Pyrrolidine-2,5-diones
  • Pyrrolizines

Uniqueness

What sets Oxan-4-yl 3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxylate apart is its combination of oxan, quinoxaline, and pyrrolidine moieties, which confer unique chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

oxan-4-yl 3-quinoxalin-2-yloxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c22-18(25-13-6-9-23-10-7-13)21-8-5-14(12-21)24-17-11-19-15-3-1-2-4-16(15)20-17/h1-4,11,13-14H,5-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLBSNUGCPEDKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)OC4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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